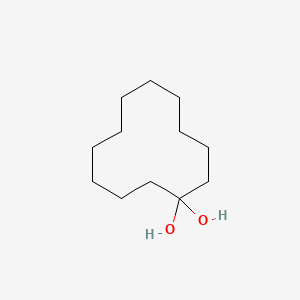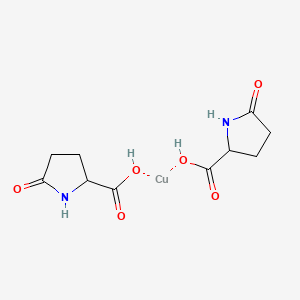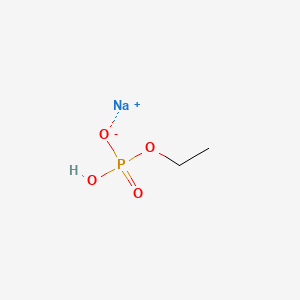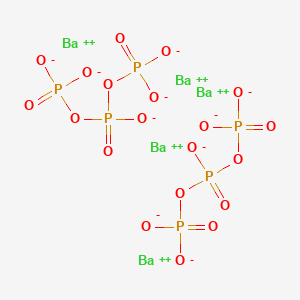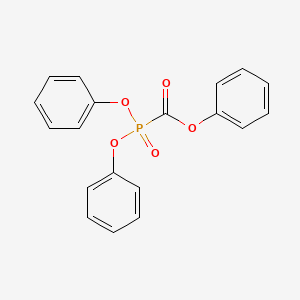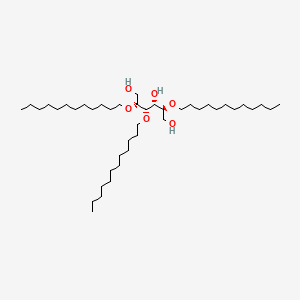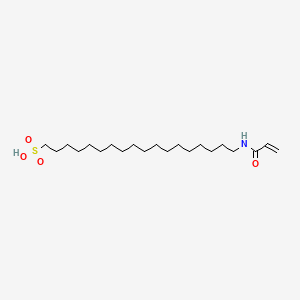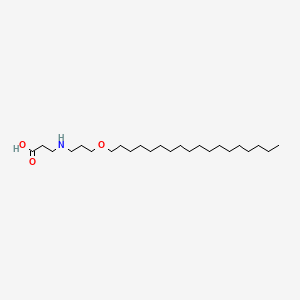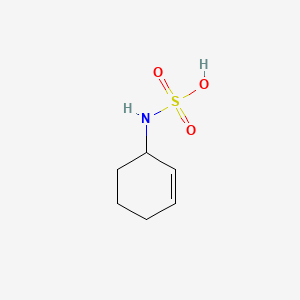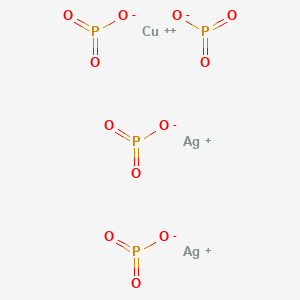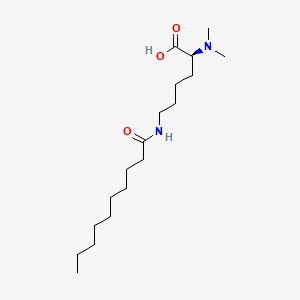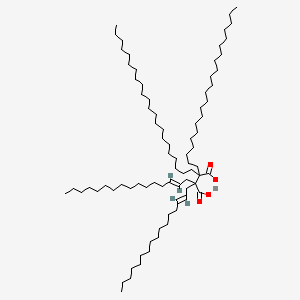
Calcium di-1-docosyl bis(2-hexadecenyl)succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of calcium di-1-docosyl bis(2-hexadecenyl)succinate typically involves the esterification of succinic acid with 1-docosanol and 2-hexadecen-1-ol, followed by the introduction of calcium ions. The reaction conditions often require:
Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Organic solvents like toluene or dichloromethane.
Temperature: Elevated temperatures around 60-80°C to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process would include:
Raw Material Preparation: Purification of 1-docosanol and 2-hexadecen-1-ol.
Esterification: Conducted in large reactors with efficient mixing and temperature control.
Calcium Ion Introduction: Addition of calcium chloride or calcium acetate to form the final product.
Purification: Removal of by-products and unreacted materials through distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium di-1-docosyl bis(2-hexadecenyl)succinate can undergo various chemical reactions, including:
Oxidation: The hydrocarbon chains can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction of the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions at the ester or alkene sites.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted esters or ethers.
Applications De Recherche Scientifique
Calcium di-1-docosyl bis(2-hexadecenyl)succinate has several applications in scientific research:
Chemistry: Used as a surfactant or emulsifying agent in various chemical reactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.
Mécanisme D'action
The mechanism of action of calcium di-1-docosyl bis(2-hexadecenyl)succinate involves its interaction with lipid membranes and proteins. The long hydrocarbon chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. The calcium ion can interact with negatively charged groups on proteins or other molecules, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Calcium di-1-octadecyl bis(2-hexadecenyl)succinate
- Calcium di-1-docosyl bis(2-octadecenyl)succinate
Uniqueness
Calcium di-1-docosyl bis(2-hexadecenyl)succinate is unique due to its specific combination of long hydrocarbon chains and calcium ion, which imparts distinct physicochemical properties. Compared to similar compounds, it may offer better emulsifying capabilities and stability in various formulations.
Propriétés
Numéro CAS |
84540-45-4 |
|---|---|
Formule moléculaire |
C80H152CaO4 |
Poids moléculaire |
1218.1 g/mol |
Nom IUPAC |
calcium;2,2-di(docosyl)-3,3-bis[(E)-hexadec-2-enyl]butanedioate |
InChI |
InChI=1S/C80H154O4.Ca/c1-5-9-13-17-21-25-29-33-37-39-41-43-45-47-51-55-59-63-67-71-75-80(78(83)84,76-72-68-64-60-56-52-48-46-44-42-40-38-34-30-26-22-18-14-10-6-2)79(77(81)82,73-69-65-61-57-53-49-35-31-27-23-19-15-11-7-3)74-70-66-62-58-54-50-36-32-28-24-20-16-12-8-4;/h65-66,69-70H,5-64,67-68,71-76H2,1-4H3,(H,81,82)(H,83,84);/q;+2/p-2/b69-65+,70-66+; |
Clé InChI |
YUMWCHYOXGNBKT-HKUFYVQESA-L |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCCCCC(C(C(=O)[O-])(C/C=C/CCCCCCCCCCCCC)C/C=C/CCCCCCCCCCCCC)(C(=O)[O-])CCCCCCCCCCCCCCCCCCCCCC.[Ca+2] |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCCCCCC)(C(=O)[O-])C(CC=CCCCCCCCCCCCCC)(CC=CCCCCCCCCCCCCC)C(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



